molecular formula C16H20N2O3 B15184436 alpha-((8-Quinolinyloxy)methyl)-4-morpholineethanol CAS No. 85239-18-5

alpha-((8-Quinolinyloxy)methyl)-4-morpholineethanol

Cat. No.: B15184436
CAS No.: 85239-18-5
M. Wt: 288.34 g/mol
InChI Key: MXKFVPMTUZMDNU-UHFFFAOYSA-N
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Description

Alpha-((8-Quinolinyloxy)methyl)-4-morpholineethanol is a quinoline-derived compound featuring a morpholineethanol moiety linked to the quinoline core via a methylene-oxy bridge. The morpholine ring enhances solubility and bioavailability, while the quinoline scaffold provides a rigid aromatic system for target binding.

Properties

CAS No.

85239-18-5

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-morpholin-4-yl-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C16H20N2O3/c19-14(11-18-7-9-20-10-8-18)12-21-15-5-1-3-13-4-2-6-17-16(13)15/h1-6,14,19H,7-12H2

InChI Key

MXKFVPMTUZMDNU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COC2=CC=CC3=C2N=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related quinoline derivatives from the provided evidence, emphasizing synthesis, substituents, and analytical characterization.

Structural and Functional Group Analysis

  • Alpha-((8-Quinolinyloxy)methyl)-4-morpholineethanol: Contains a 8-quinolinyloxy group, a methylene bridge, and a 4-morpholineethanol substituent. The morpholineethanol group may improve water solubility compared to simpler quinoline analogs.
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Features amino, chlorophenyl, and methoxyphenyl substituents on the quinoline core.
  • 2-(4-Methylsulfonyl-phenyl)-7,8-substituted-quinoline-4-yl)methanol (8a-8e): Includes methylsulfonyl and substituted quinoline groups. The sulfonyl moiety may contribute to metabolic stability and hydrogen bonding .

Physicochemical and Analytical Data

Compound Melting Point (°C) Key Analytical Data Log Kow (Predicted)
This compound N/A N/A (hypothetical: IR/NMR for OH/NH) ~2.5 (moderate polarity due to morpholine)
4k 223–225 IR: 3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N); ¹H NMR: δ 7.8–6.8 (aromatic) ~3.8 (chlorophenyl increases hydrophobicity)
8a-8e Not reported IR: 3400 cm⁻¹ (O–H), 1150 cm⁻¹ (S=O); LCMS: m/z 350–400 (M+H⁺) ~2.0 (sulfonyl group enhances polarity)

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